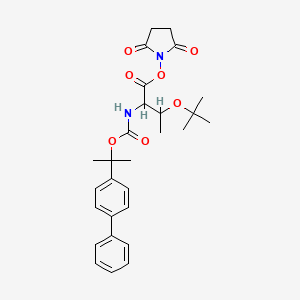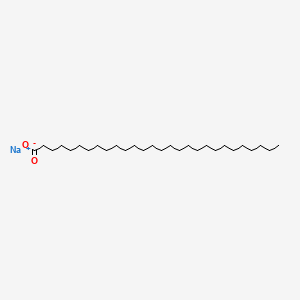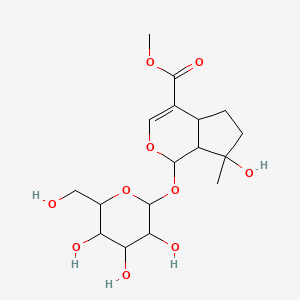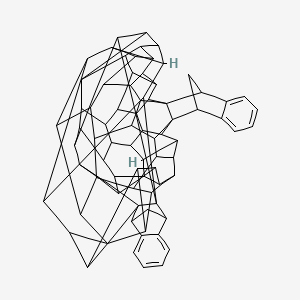
Nta-fitc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide nitrilotriacétique-isothiocyanate de fluorescéine (NTA-FITC) est un composé qui combine les propriétés de l’acide nitrilotriacétique et de l’isothiocyanate de fluorescéine. L’acide nitrilotriacétique est un agent chélateur qui se lie aux ions métalliques, tandis que l’isothiocyanate de fluorescéine est un colorant fluorescent. Cette combinaison permet d’utiliser l’this compound dans diverses applications, en particulier dans le domaine de la biochimie et de la biologie moléculaire, où il est utilisé pour le marquage et la détection des protéines.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’NTA-FITC implique la conjugaison de l’acide nitrilotriacétique à l’isothiocyanate de fluorescéine. Le processus commence généralement par l’activation de l’acide nitrilotriacétique à l’aide d’un agent de couplage tel que la N-hydroxysuccinimide (NHS) et un carbodiimide tel que le N,N’-dicyclohexylcarbodiimide (DCC). Cet acide nitrilotriacétique activé est ensuite mis à réagir avec l’isothiocyanate de fluorescéine dans un solvant approprié, tel que le diméthylformamide (DMF), dans des conditions douces pour former le conjugué this compound .
Méthodes de production industrielle
Dans un cadre industriel, la production d’this compound peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des systèmes de purification. Le processus comprendrait les mêmes étapes de base que la synthèse en laboratoire, mais à l’échelle industrielle pour gérer des quantités plus importantes de réactifs et de produits. La purification du produit final est généralement réalisée par des techniques chromatographiques, telles que la chromatographie liquide haute performance (HPLC), afin de garantir une pureté et un rendement élevés .
Analyse Des Réactions Chimiques
Types de réactions
L’NTA-FITC subit plusieurs types de réactions chimiques, notamment :
Chélation : La partie acide nitrilotriacétique se lie aux ions métalliques tels que le nickel, le cuivre et le fer.
Substitution : Le groupe isothiocyanate de l’isothiocyanate de fluorescéine réagit avec les amines primaires pour former des liaisons thiourée stables.
Réactifs et conditions courants
Chélation : Ions métalliques (par exemple, chlorure de nickel, sulfate de cuivre) en solutions aqueuses.
Substitution : Amines primaires (par exemple, résidus lysine dans les protéines) en solutions tamponnées à pH neutre.
Principaux produits formés
Chélation : Complexes métal-acide nitrilotriacétique.
Substitution : Protéines ou peptides marqués à la fluorescéine.
Applications de la recherche scientifique
L’this compound est largement utilisé dans la recherche scientifique en raison de ses propriétés uniques :
Marquage des protéines : Utilisé pour marquer les protéines marquées à l’histidine pour la détection et la purification.
Microscopie à fluorescence : Utilisé dans les techniques d’imagerie pour visualiser les composants cellulaires et les interactions protéiques.
Cytométrie en flux : Employé dans le tri et l’analyse des cellules en fonction des signaux de fluorescence.
Biosenseurs : Intégré dans des capteurs pour détecter les ions métalliques et les biomolécules.
Applications De Recherche Scientifique
NTA-FITC is widely used in scientific research due to its unique properties:
Protein Labeling: Used to label histidine-tagged proteins for detection and purification.
Fluorescence Microscopy: Utilized in imaging techniques to visualize cellular components and protein interactions.
Flow Cytometry: Employed in cell sorting and analysis based on fluorescence signals.
Biosensors: Integrated into sensors for detecting metal ions and biomolecules.
Mécanisme D'action
Le mécanisme d’action de l’NTA-FITC implique la liaison spécifique de la partie acide nitrilotriacétique aux ions métalliques, ce qui facilite la fixation du composé aux protéines marquées à l’histidine. La partie isothiocyanate de fluorescéine fournit un signal fluorescent qui peut être détecté à l’aide de diverses techniques d’imagerie et d’analyse. Cette double fonctionnalité permet d’utiliser l’this compound comme outil polyvalent dans les tests biochimiques et les études de biologie moléculaire .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide nitrilotriacétique-biotine : Similaire à l’NTA-FITC, mais utilise la biotine plutôt que l’isothiocyanate de fluorescéine pour la détection.
Acide nitrilotriacétique-rhodamine : Utilise le colorant rhodamine plutôt que l’isothiocyanate de fluorescéine pour la fluorescence.
Unicité
L’this compound est unique en raison de sa combinaison de chélation des ions métalliques et de fluorescence intense. Cela le rend particulièrement utile pour les applications nécessitant à la fois une liaison spécifique aux ions métalliques et une détection fluorescente, comme dans la purification et la visualisation des protéines marquées à l’histidine .
Propriétés
Formule moléculaire |
C31H29N3O11S |
|---|---|
Poids moléculaire |
651.6 g/mol |
Nom IUPAC |
5-[[5-[bis(carboxymethyl)amino]-5-carboxypentyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C31H29N3O11S/c35-17-5-8-20-24(12-17)45-25-13-18(36)6-9-21(25)28(20)19-7-4-16(11-22(19)29(41)42)33-31(46)32-10-2-1-3-23(30(43)44)34(14-26(37)38)15-27(39)40/h4-9,11-13,23,35H,1-3,10,14-15H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,32,33,46) |
Clé InChI |
IFLIYYOLIRSPCH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC(=S)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![12-Hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one](/img/structure/B12322947.png)

![Benzamide, N-[4-methyl-3-[[4-(6-methyl-3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-4-[(4-methyl-1-piperazinyl)methyl]-](/img/structure/B12322972.png)

![2-[5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol;chloride](/img/structure/B12322986.png)


![1,5,7,11-Tetraaza-6-cupraspiro[5.5]undecane-6,6-bis(ylium) chloride](/img/structure/B12322999.png)
![butyl [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate](/img/structure/B12323005.png)

![[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl] hydrogen sulfate](/img/structure/B12323032.png)

![ethyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B12323040.png)
